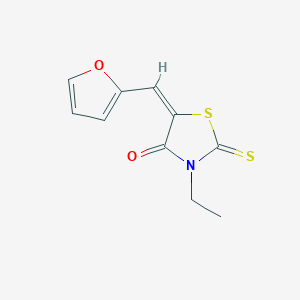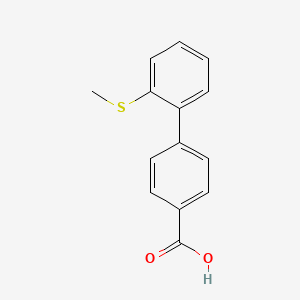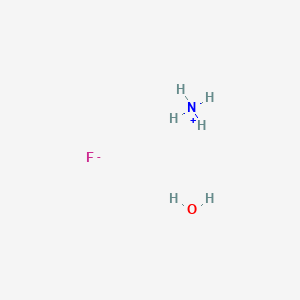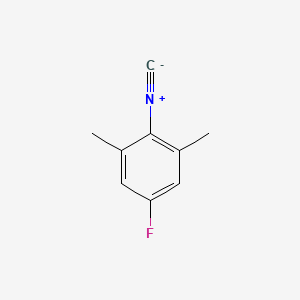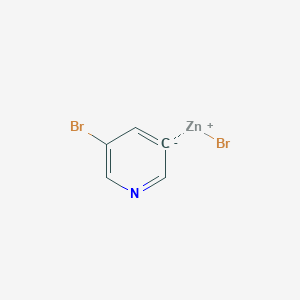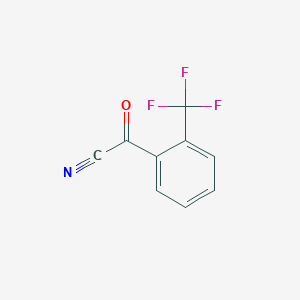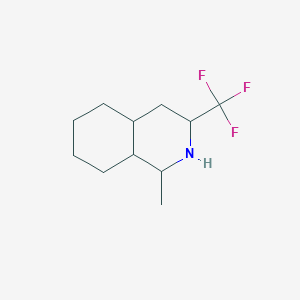
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid, also known as 1-MECBC, is a cyclic carboxylic acid with a unique chemical structure. It is a member of the cyclobutanecarboxylic acid family, which is composed of cyclic carboxylic acids with an oxygen atom located between two adjacent carbon atoms. 1-MECBC is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug design. In the study of enzyme inhibition, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the inhibition of enzymes by small molecules. In protein-ligand interactions, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the binding of small molecules to proteins. In drug design, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the design of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is not yet fully understood. However, it is believed that 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid binds to enzymes and proteins in a way that interferes with their normal function. This interference can lead to the inhibition of enzyme activity or the disruption of protein-ligand interactions.
Biochemical and Physiological Effects
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In humans, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, it is easy to synthesize, and it has a wide range of biochemical and physiological effects. However, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid also has some limitations. It is a relatively new compound, so there is limited data available on its effects, and it can be difficult to control the concentration of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid in lab experiments.
Direcciones Futuras
The potential future directions for 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid are numerous. Further research could be conducted to better understand its mechanism of action, to explore its potential therapeutic applications, to develop novel synthesis methods, and to develop new ways to control its concentration in lab experiments. Additionally, research could be conducted to explore the potential of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid as a drug delivery system and to study its effects on other biochemical and physiological processes.
Métodos De Síntesis
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be synthesized through a variety of methods, including aldol condensation, Knoevenagel condensation, and reductive amination. In aldol condensation, a ketone and an aldehyde are reacted in the presence of a base to form a cyclic carboxylic acid. In Knoevenagel condensation, an aldehyde and a ketone are reacted in the presence of a base to form a cyclic carboxylic acid. In reductive amination, an amine and an aldehyde are reacted in the presence of a reducing agent to form a cyclic carboxylic acid.
Propiedades
IUPAC Name |
1-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGWHROCNUBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)


![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)
